(2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a chlorophenyl group and a fluoro-nitrophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-fluoro-3-nitroaniline.
Formation of Intermediate: A condensation reaction between 3-chlorobenzaldehyde and 4-fluoro-3-nitroaniline forms an intermediate Schiff base.
Reduction: The Schiff base is reduced to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chlorophenyl and fluoro-nitrophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and bases.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Drug Development: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(2E)-3-(3-chlorophenyl)-N-(3-nitrophenyl)prop-2-enamide: Lacks the fluoro group, which may influence its chemical properties.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXTZOCAOLDAE-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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